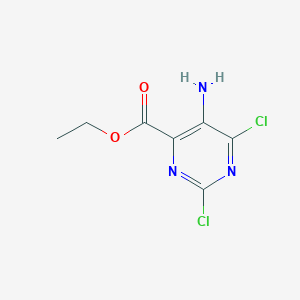

Ethyl 5-amino-2,6-dichloropyrimidine-4-carboxylate

Descripción

Ethyl 5-amino-2,6-dichloropyrimidine-4-carboxylate (CAS: 54368-62-6) is a halogenated pyrimidine derivative with the molecular formula C₇H₇Cl₂N₃O₂ and a molecular weight of 236.06 g/mol . Structurally, it features a pyrimidine ring substituted with two chlorine atoms at positions 2 and 6, an amino group at position 5, and an ethyl ester at position 2. This compound is widely utilized as a versatile building block in organic synthesis, particularly in pharmaceutical and agrochemical research. Key synonyms include 5-Amino-2,6-dichloro-pyrimidine-4-carboxylic acid ethyl ester and 4-Pyrimidinecarboxylic acid, 5-amino-2,6-dichloro-, ethyl ester .

Commercial availability is well-documented, with suppliers offering quantities ranging from 100 mg to 25 g, priced between €28.00 (100 mg) and €457.00 (10 g) . Purity standards typically exceed 95%, with some vendors providing ≥97% purity for research applications .

Propiedades

IUPAC Name |

ethyl 5-amino-2,6-dichloropyrimidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2N3O2/c1-2-14-6(13)4-3(10)5(8)12-7(9)11-4/h2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAUKXOUUXPKJQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=NC(=N1)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70743159 | |

| Record name | Ethyl 5-amino-2,6-dichloropyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70743159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54368-62-6 | |

| Record name | 4-Pyrimidinecarboxylic acid, 5-amino-2,6-dichloro-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54368-62-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-amino-2,6-dichloropyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70743159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-amino-2,6-dichloropyrimidine-4-carboxylate typically involves the reaction of ethyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate with stannous chloride dihydrate in ethyl acetate. This reaction is carried out in a sealed tube at 70°C for about 5 hours . The process involves reduction of the nitro group to an amino group, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, ensuring proper control of reaction conditions, and optimizing yield and purity through various purification techniques.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 5-amino-2,6-dichloropyrimidine-4-carboxylate can undergo various types of chemical reactions, including:

Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles.

Reduction Reactions: The nitro group can be reduced to an amino group, as seen in its synthesis.

Oxidation Reactions: The amino group can be oxidized under certain conditions.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium carbonate in solvents like methanol or dimethylformamide.

Reduction: Stannous chloride dihydrate in ethyl acetate.

Oxidation: Hydrogen peroxide in the presence of a catalyst like cobalt ferrite.

Major Products Formed

Substitution: Various substituted pyrimidine derivatives.

Reduction: this compound.

Oxidation: Oxidized pyrimidine derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C7H7Cl2N3O2

- CAS Number : 54368-62-6

- Key Features : The compound consists of a pyrimidine ring with amino and carboxylate functional groups, dichlorinated at positions 2 and 6, which enhances its reactivity and biological activity.

Medicinal Chemistry

Ethyl 5-amino-2,6-dichloropyrimidine-4-carboxylate has been explored for its potential therapeutic applications due to its structural similarity to other biologically active compounds.

Antimicrobial Properties

Research indicates significant antimicrobial activity against various bacterial strains. Preliminary studies suggest it may inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

Anticancer Activity

The compound has shown promise in anticancer research. Notably, it can induce apoptosis in cancer cells by modulating key signaling pathways.

Case Study : A study on human lung cancer cells (A549) revealed that treatment with this compound resulted in a significant reduction in cell viability (IC50 = 25 μM) and induced cell cycle arrest at the G2/M phase.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Acts as an inhibitor of dihydrofolate reductase (DHFR), crucial for nucleotide synthesis.

- Signal Pathway Modulation : Modulates pathways associated with cell proliferation and survival, particularly involving the epidermal growth factor receptor (EGFR).

Pharmaceutical Development

This compound serves as a building block for synthesizing more complex pyrimidine derivatives, which are essential in drug development.

Agrochemical Production

Due to its biological activity, this compound is also being investigated for use in developing new agrochemicals that target specific pests or diseases in crops.

Mecanismo De Acción

The mechanism of action of Ethyl 5-amino-2,6-dichloropyrimidine-4-carboxylate is not fully elucidated. it is believed to interact with various molecular targets and pathways, similar to other pyrimidine derivatives. These interactions may involve inhibition of enzymes, modulation of receptor activity, or interference with nucleic acid synthesis .

Comparación Con Compuestos Similares

Key Observations :

- Methyl ester analog (502184-51-2) replaces the ethyl group with a methyl, reducing molecular weight by 14.03 g/mol .

- Nitro-substituted analog (51940-63-7) replaces the amino group with a nitro group, increasing molecular weight by 29.98 g/mol and altering electronic properties .

Physicochemical and Reactivity Differences

Solubility and Stability:

- This compound: Limited solubility in water due to the hydrophobic ethyl ester and chlorine substituents.

- Methyl ester analog : Expected to exhibit slightly higher solubility in polar solvents compared to the ethyl ester due to the shorter alkyl chain .

- Nitro-substituted analog : The electron-withdrawing nitro group may enhance stability toward nucleophilic attack but reduce reactivity in amination reactions .

Application Differences

Research Findings and Data Gaps

- Synthetic Utility: this compound’s amino and halogen groups enable diverse functionalization, as seen in its role in synthesizing kinase inhibitors .

Actividad Biológica

Ethyl 5-amino-2,6-dichloropyrimidine-4-carboxylate is a pyrimidine derivative noted for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activities, including antimicrobial and anticancer properties, alongside relevant case studies and research findings.

Chemical Structure and Properties

- Molecular Formula : C7H7Cl2N3O2

- CAS Number : 54368-62-6

- Key Features : The compound features a pyrimidine ring with amino and carboxylate functional groups, dichlorination at positions 2 and 6, which enhances its reactivity and biological activity.

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Preliminary studies suggest it may inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

These results indicate its potential application in developing new antimicrobial agents.

2. Anticancer Activity

The compound has shown promise in anticancer research, particularly as a potential inhibitor of specific cancer cell lines. Studies have reported that it can induce apoptosis in cancer cells by modulating key signaling pathways.

- Case Study : A study investigating its effects on human lung cancer cells (A549) revealed that treatment with this compound resulted in a significant reduction in cell viability (IC50 = 25 μM) and induced cell cycle arrest at the G2/M phase .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in cellular processes. For instance, it has been shown to inhibit dihydrofolate reductase (DHFR), a crucial enzyme in nucleotide synthesis .

- Signal Pathway Modulation : It modulates signaling pathways associated with cell proliferation and survival, particularly those involving the epidermal growth factor receptor (EGFR) which is often overexpressed in cancers .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:

- Absorption : Rapidly absorbed upon oral administration.

- Distribution : Exhibits good tissue penetration due to its lipophilic nature.

- Metabolism : Primarily metabolized by liver enzymes; potential for drug-drug interactions needs assessment.

- Excretion : Mainly eliminated via renal pathways.

Research Findings

Recent studies have focused on the structure-activity relationships (SARs) of pyrimidine derivatives, including this compound. These studies aim to optimize its efficacy and reduce toxicity:

| Compound | Activity Type | IC50 Value (μM) |

|---|---|---|

| Ethyl 5-amino... | Anticancer | 25 |

| Similar Pyrimidine Derivative | Antimicrobial | 10 |

| Other Derivative | Anti-inflammatory | 11 |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 5-amino-2,6-dichloropyrimidine-4-carboxylate, and how can reaction conditions be optimized?

- The compound is typically synthesized via nucleophilic substitution or condensation reactions. Key steps involve chlorination of pyrimidine precursors and subsequent esterification. Optimization focuses on controlling temperature (e.g., 0–5°C for chlorination to avoid over-substitution) and solvent selection (e.g., ethanol for esterification). Purity can be enhanced via recrystallization from ethanol/water mixtures. Analytical methods like HPLC (≥95% purity) and NMR (e.g., δ 1.3 ppm for ethyl group protons) are critical for validation .

Q. How should researchers characterize the structural and purity profile of this compound?

- Structural confirmation : Use H/C NMR to identify key signals (e.g., ester carbonyl at ~165 ppm in C NMR) and chlorine substituents via mass spectrometry (expected [M+H]+ at m/z 237). Purity assessment : Combine HPLC (C18 column, acetonitrile/water mobile phase) with elemental analysis (theoretical C: 35.62%, H: 2.98%, N: 17.79%). X-ray crystallography (using SHELX for refinement) may resolve ambiguities in substituent positioning .

Q. What are the stability considerations for storage and handling in laboratory settings?

- Store at 2–8°C in airtight, light-protected containers due to sensitivity to hydrolysis (ester group) and photodegradation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Avoid aqueous solvents unless stabilized by buffering (pH 6–7) .

Advanced Research Questions

Q. How do the electronic effects of the 2,6-dichloro and 5-amino groups influence reactivity in cross-coupling reactions?

- The electron-withdrawing chlorine atoms activate the pyrimidine ring for nucleophilic aromatic substitution (e.g., replacing Cl with amines), while the 5-amino group directs electrophilic attacks to the 4-position. Computational studies (DFT, B3LYP/6-31+G*) can model charge distribution and predict regioselectivity. Experimental validation via Suzuki-Miyaura coupling (e.g., with boronic acids) often requires Pd catalysts and microwave-assisted heating (80–120°C) .

Q. What strategies resolve contradictions in spectral data interpretation for derivatives of this compound?

- Case study : Discrepancies in H NMR splitting patterns may arise from rotameric equilibria in the ethyl ester. Use variable-temperature NMR (-40°C to 60°C) to slow rotation and clarify signals. For ambiguous mass spectrometry fragments, high-resolution MS (HRMS) and isotopic labeling (e.g., N at the amino group) can differentiate degradation pathways .

Q. How can this compound serve as a precursor for bioactive pyrimidine derivatives?

- Medicinal chemistry applications : Modify the ester group to amides (e.g., coupling with amino acids) for kinase inhibition studies. Replace chlorine with fluorophenyl groups (via Ullmann coupling) to enhance blood-brain barrier penetration. Biological screening : Prioritize derivatives with logP <3 (predicted via ChemAxon) for solubility and test in enzyme assays (e.g., EGFR kinase inhibition at 10 µM) .

Q. What computational methods are suitable for modeling its interactions with biological targets?

- Docking studies : Use AutoDock Vina with crystal structures of target proteins (e.g., DHFR PDB: 1RA2). Parameterize the compound with GAFF force fields and optimize ligand poses using molecular dynamics (NAMD, 50 ns simulations). QM/MM : Apply ONIOM (B3LYP/6-31G*:AMBER) to analyze transition states in enzyme inhibition .

Methodological Notes

- Data reporting : Include raw spectral data (NMR, MS) in appendices, with processed results in the main text. For crystallography, deposit CIF files in the Cambridge Structural Database .

- Contradiction resolution : Cross-reference multiple techniques (e.g., XRD with DFT-optimized geometries) to confirm structural assignments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.